E3 Ligase Ligand-linker Conjugate 48
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Overview
Description
E3 Ligase Ligand-linker Conjugate 48 is a specialized compound used in the field of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of specific proteins within cells. The ubiquitin-proteasome system, which includes E3 ligases, plays a crucial role in maintaining cellular homeostasis by regulating protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of E3 Ligase Ligand-linker Conjugate 48 involves several steps. Initially, a ligand for the E3 ubiquitin ligase is synthesized. This ligand is then conjugated to a linker molecule through a series of chemical reactions. Common reagents used in these reactions include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated chemical reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 48 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups that enhance its binding affinity and specificity for target proteins .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 48 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation within cells.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading oncogenic proteins.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 48 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Comparison with Similar Compounds
Cereblon-based PROTACs: Utilize a different E3 ligase ligand but have similar applications in targeted protein degradation.
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: Another class of compounds used in PROTAC technology with a different E3 ligase ligand
Uniqueness: E3 Ligase Ligand-linker Conjugate 48 is unique due to its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency compared to other similar compounds .
Properties
Molecular Formula |
C28H39N5O5 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
tert-butyl 4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H39N5O5/c1-28(2,3)38-27(37)32-10-8-19(9-11-32)17-30-12-14-31(15-13-30)21-4-5-22-20(16-21)18-33(26(22)36)23-6-7-24(34)29-25(23)35/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,29,34,35) |
InChI Key |
IZQWYQWLOVJAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O |
Origin of Product |
United States |
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